molecular formula C23H21N5O4S B2544389 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105238-94-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Número de catálogo: B2544389
Número CAS: 1105238-94-5
Peso molecular: 463.51
Clave InChI: JDJZNPXFTJYQDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Recent studies have demonstrated methods for creating related compounds through reactions involving amines and various electrophiles. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides followed by further derivatization has been reported as an effective synthetic route .

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of compounds related to this compound. In vitro studies have shown that certain derivatives exhibit low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that modifications to the core structure can enhance biological activity while maintaining low cytotoxicity against human cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, derivatives have been screened against α-glucosidase and acetylcholinesterase enzymes. Inhibition of these enzymes is crucial for developing treatments for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that some synthesized compounds showed promising inhibitory activity against these enzymes .

Case Study 1: Antiviral Properties

In a study focusing on antiviral activity against Tobacco Mosaic Virus (TMV), several derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety were tested. Compounds demonstrated significant antiviral effects with over 40% inactivation at specific concentrations. Notably, some compounds outperformed standard antiviral agents like ribavirin .

Case Study 2: Cytotoxicity Assessment

A comprehensive evaluation of the cytotoxicity of various pyrazole derivatives was conducted to understand their safety profiles. The study found that while some compounds exhibited cytotoxic effects at certain concentrations, others maintained non-toxic profiles while demonstrating biological activity. This highlights the importance of assessing cytotoxicity in drug development .

Data Tables

Compound Activity Target IC50 (μM) Notes
Compound AAntiparasiticT. cruzi0.5Low toxicity in human cells
Compound BEnzyme Inhibitionα-glucosidase0.8Potential for T2DM treatment
Compound CAntiviralTMV0.6Superior to ribavirin

Aplicaciones Científicas De Investigación

Key Synthetic Pathway

  • Formation of Sulfonamide : The reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
  • Coupling Reaction : Introduction of the pyrazolo[3,4-d]pyridazine group via nucleophilic attack on a suitable electrophile.

Therapeutic Potential

The compound has been evaluated for its activity against various biological targets:

  • Antidiabetic Activity : Initial screenings have shown that derivatives of this compound exhibit inhibitory effects on enzymes such as α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
  • Neuroprotective Effects : The compound has also been studied for its potential neuroprotective effects against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease (AD) research .

Molecular Docking Studies

Molecular docking studies indicate that this compound can effectively bind to target proteins involved in inflammation and neurodegenerative diseases. This suggests a mechanism where the compound may exert its effects by modulating enzyme activity associated with these conditions .

Case Studies

  • Anti-inflammatory Properties : In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. This positions the compound as a candidate for further development as an anti-inflammatory agent .
  • Cancer Research : Compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide have shown promise in inhibiting cancer cell proliferation. For instance, studies on pyrazole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffect ObservedReference
Antidiabeticα-glucosidaseInhibition
NeuroprotectiveAcetylcholinesteraseInhibition
Anti-inflammatory5-lipoxygenasePotential inhibition
AnticancerVarious cancer cell linesSignificant anti-proliferative activity

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-14-16-12-24-28(17-5-3-4-6-18(17)30-2)22(16)23(27-26-14)33-13-21(29)25-15-7-8-19-20(11-15)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZNPXFTJYQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.